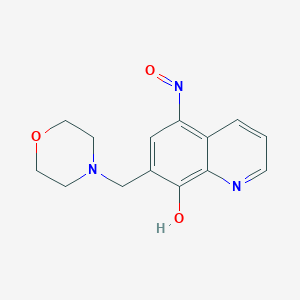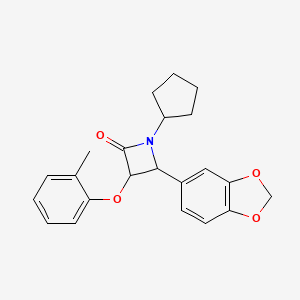![molecular formula C18H18N2O4 B15024260 5-[1-(4-Methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B15024260.png)
5-[1-(4-Methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[1-(4-Methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-Methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the reaction of 4-methoxyphenylhydrazine with ethyl 4-methoxyphenylacetate to form the corresponding hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
5-[1-(4-Methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-[1-(4-Methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-[1-(4-Methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to various biological effects. The methoxy groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenethylamine: Contains a methoxy group and a phenyl ring, similar to the methoxyphenyl groups in the oxadiazole compound.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains methoxyphenyl groups and a heterocyclic ring, similar to the oxadiazole compound.
Uniqueness
5-[1-(4-Methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. The combination of methoxyphenyl groups and the oxadiazole ring makes this compound distinct from other similar compounds.
Propiedades
Fórmula molecular |
C18H18N2O4 |
|---|---|
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
5-[1-(4-methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H18N2O4/c1-12(23-16-10-8-15(22-3)9-11-16)18-19-17(20-24-18)13-4-6-14(21-2)7-5-13/h4-12H,1-3H3 |
Clave InChI |
AGGRNUMAYVYOEG-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(=NO1)C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2-chlorobenzyl)-8-[(4-hydroxybutan-2-yl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15024177.png)
![cyclohexyl{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B15024190.png)
![4-benzyl-3,5,7-trimethyl-11-(3-nitrophenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B15024198.png)

![1-(4-Butoxy-3-ethoxyphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024206.png)
![N-(4-acetylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B15024212.png)
![methyl 4-{[(4-fluorophenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15024215.png)
![3-(6-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide](/img/structure/B15024221.png)
![4-fluoro-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B15024228.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide](/img/structure/B15024237.png)

![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-cyclopentylpropanamide](/img/structure/B15024258.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024263.png)
![(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B15024276.png)
